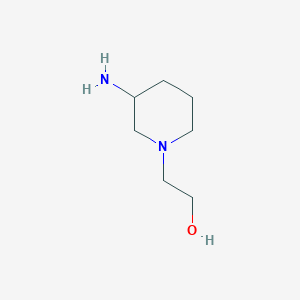

2-(3-Aminopiperidin-1-yl)ethan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminopiperidin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-7-2-1-3-9(6-7)4-5-10/h7,10H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNNVEDAXNFCDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292389-57-1 | |

| Record name | 2-(3-aminopiperidin-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Piperidine Scaffold: a Privileged Structure in Modern Chemistry

The piperidine (B6355638) ring, with its sp3-hybridized carbon atoms and a nitrogen heteroatom, is a recurring motif in numerous natural products, pharmaceuticals, and agrochemicals. wikipedia.orglifechemicals.com Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, primarily a chair-like structure, which allows for precise spatial arrangement of substituents. wikipedia.org This structural rigidity and stereochemical complexity are highly desirable in drug design, as they can lead to enhanced binding affinity and selectivity for biological targets. lifechemicals.com

The versatility of the piperidine scaffold is further underscored by the numerous synthetic methodologies developed for its construction and functionalization. nih.gov Organic chemists have devised a wide range of intra- and intermolecular reactions to create substituted piperidines, including various cyclization strategies and multicomponent reactions. nih.gov This extensive synthetic toolbox enables the creation of a diverse library of piperidine derivatives with tailored properties.

2 3 Aminopiperidin 1 Yl Ethan 1 Ol: a Key Intermediate with High Synthetic Potential

The compound 2-(3-Aminopiperidin-1-yl)ethan-1-ol represents a particularly interesting building block for several reasons. It possesses three distinct points of functionality: a primary amine, a secondary amine within the piperidine (B6355638) ring, and a primary alcohol. This trifunctional nature allows for a variety of selective chemical transformations, making it a versatile precursor for more complex molecules.

The 3-aminopiperidine moiety is a recognized pharmacophore in medicinal chemistry. For instance, the (R)-enantiomer of 3-aminopiperidine is a key structural component of several dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. nih.govresearchgate.net The presence of the amino group at the 3-position allows for specific interactions with the active sites of target enzymes.

The N-ethanol substituent further enhances the synthetic utility of the molecule. The hydroxyl group can be readily modified, for example, through etherification or esterification, to introduce additional structural diversity. It can also participate in intramolecular reactions, potentially leading to the formation of bicyclic systems.

The strategic combination of these functional groups in this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents and other functional materials. Its analogues, with variations in the substitution pattern on the piperidine ring or modifications to the N-alkanol chain, are also of significant interest for exploring structure-activity relationships (SAR). nih.gov

Academic Investigations: Scope and Objectives

Classical and Contemporary Strategies for Piperidine (B6355638) Ring Construction Relevant to the Compound

The piperidine scaffold is a ubiquitous feature in pharmaceuticals and natural products. wikipedia.org Its synthesis has evolved from classical methods to highly sophisticated contemporary strategies that offer greater control and efficiency. nih.govresearchgate.net The construction of the piperidine ring, the core of this compound, can be approached through two main routes: the hydrogenation or reduction of a pre-existing pyridine (B92270) ring, or the cyclization of an acyclic precursor. nih.gov

Cyclization Approaches to the Piperidine Nucleus

Intramolecular cyclization is a powerful strategy for forming the piperidine nucleus, involving the formation of a new C-N or C-C bond on a suitable linear substrate. nih.gov A variety of reactions fall under this category, each with its own merits and applications.

Key cyclization strategies include:

Reductive Amination: This method involves the intramolecular reaction of an amine with a carbonyl group (aldehyde or ketone) to form a cyclic imine, which is then reduced in situ to the piperidine. Iron-catalyzed reductive amination of ω-amino fatty acids is one such example. nih.gov

Alkene Cyclization: Alkenes can be functionalized and cyclized in a single step. For instance, gold-catalyzed oxidative amination of non-activated alkenes allows for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov

Radical Cyclization: Radical-mediated reactions offer an alternative pathway. Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes can produce piperidines in good yields. nih.gov Another approach is the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org

Aza-Prins Cyclization: This reaction involves the cyclization of an N-homoallylic amine with a carbonyl compound, catalyzed by a Lewis acid like AlCl₃, to yield substituted piperidines. organic-chemistry.org It has become a notable tactic for constructing piperidine ring systems. nih.gov

Electroreductive Cyclization: In a modern approach, piperidine derivatives can be synthesized through the electroreductive cyclization of an imine with terminal dihaloalkanes in a flow microreactor, offering an efficient alternative to methods requiring toxic reagents or high temperatures. nih.gov

Table 1: Overview of Selected Cyclization Strategies for Piperidine Synthesis

| Strategy | Key Reactants | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| Reductive Amination | Amino-aldehydes/ketones | Iron complex, Phenylsilane | nih.gov |

| Alkene Cyclization | Amino-alkenes | Gold(I) complex, Iodine(III) agent | nih.gov |

| Radical Cyclization | Amino-aldehydes | Cobalt(II) complex | nih.gov |

| Aza-Prins Cyclization | N-tosyl homoallylamine, Carbonyl compounds | AlCl₃ | organic-chemistry.org |

| Electroreductive Cyclization | Imine, Dihaloalkanes | Glassy Carbon (GC) cathode | nih.gov |

Amine- and Alcohol-Directed Cyclization Reactions

In reactions specifically relevant to the synthesis of this compound, the amine and alcohol functionalities can direct the ring-closing process. Catalytic systems have been developed to efficiently cyclize amino-alcohols into cyclic amines. rsc.org

A notable method is the iridium-catalyzed N-heterocyclization of primary amines with diols, which can form a variety of cyclic amines, including piperidines, in excellent yields. organic-chemistry.org Ruthenium catalysts, such as RuH₂(PPh₃)₄, have also been employed for the cyclization of amino-alcohols. rsc.org These reactions often operate via a "Hydrogen Shuttling" mechanism, where the alcohol is first dehydrogenated to an aldehyde, which then condenses with the amine to form an imine that is subsequently hydrogenated. rsc.org The selectivity of these reactions towards forming either the cyclic amine or the corresponding lactam can be controlled by additives; for instance, adding water can favor the formation of the amine. rsc.org

Enantioselective Synthesis of Chiral Derivatives of this compound

The 3-amino group on the piperidine ring of the target compound creates a chiral center, making enantioselective synthesis a critical area of research. The development of methods to produce specific enantiomers, such as (R)-3-aminopiperidine derivatives, is crucial as they are key intermediates for many pharmaceuticals. beilstein-journals.orggoogle.comgoogle.com

Asymmetric Catalysis in Aminopiperidine Synthesis

Asymmetric catalysis is a cornerstone for the efficient synthesis of enantiomerically pure chiral amines. beilstein-journals.org This involves using a chiral catalyst to control the stereochemical outcome of the reaction.

Several powerful strategies have emerged:

Enzymatic Asymmetric Amination: ω-Transaminases (TAs) have been identified as a green and sustainable method for producing chiral amines. beilstein-journals.org The asymmetric amination of a prochiral precursor, such as 1-Boc-3-piperidone, using an immobilized ω-transaminase can yield either the (R) or (S) enantiomer of 3-amino-1-Boc-piperidine with high yield and enantiomeric excess. beilstein-journals.orggoogle.com This biocatalytic approach offers the advantage of proceeding in a single step under mild conditions. beilstein-journals.orggoogle.com

Asymmetric Hydrogenation: Chiral piperidines can be accessed through the asymmetric hydrogenation of corresponding pyridine or enamine precursors. nih.gov For example, a key step in one synthesis involved the highly diastereoselective hydrogenation of a fluoropyridine derivative using a rhodium(I) complex. nih.gov

Cascade Reactions: A practical asymmetric synthesis of a potent aminopiperidine-fused dipeptidyl peptidase IV (DPP-4) inhibitor was developed using a three-component cascade coupling. nih.govacs.org This process started with a highly enantioselective Michael addition to create a chiral nitro diester, which then participated in the cascade to assemble the functionalized piperidinone skeleton in a single pot. nih.govacs.org

Table 2: Methods for Asymmetric Synthesis of Chiral Aminopiperidines

| Method | Catalyst/Key Reagent | Precursor Example | Product Example | Reference |

|---|---|---|---|---|

| Enzymatic Asymmetric Amination | Immobilized ω-Transaminase | 1-Boc-3-piperidone | (R)-3-amino-1-Boc-piperidine | beilstein-journals.org |

| Asymmetric Hydrogenation | Rhodium(I) complex | Fluoropyridine derivative | All-cis-fluorinated piperidine | nih.gov |

| Asymmetric Cascade Coupling | Chiral nitro diester | Nitrostyrene, Dimethyl malonate | Functionalized piperidinone | nih.govacs.org |

Diastereoselective Routes to Substituted Piperidine Analogs

When synthesizing more complex analogs with multiple stereocenters, controlling the diastereoselectivity of the reaction is paramount. ajchem-a.com Strategies often rely on substrate control or catalyst control to favor the formation of a single diastereomer.

Key diastereoselective methods include:

Hydrogenation of Substituted Pyridines: The catalytic hydrogenation of substituted pyridines often proceeds with high diastereoselectivity, typically affording cis-substituted piperidines. whiterose.ac.ukresearchgate.net These can then be converted to their trans-diastereoisomers through base-mediated epimerization. whiterose.ac.uk

Reductive Cyclization: Anderson et al. developed a diastereoselective reductive cyclization of amino acetals that were prepared via a nitro-Mannich reaction. nih.gov The stereochemistry established in the initial Mannich reaction was retained during the subsequent cyclization step. nih.gov

Radical Cycloaddition: A recently developed boronyl radical-catalyzed (4+2) cycloaddition between azetidines and various alkenes delivers polysubstituted piperidines with high yield and diastereoselectivity. nih.gov This method provides access to densely substituted piperidines that are not easily made by other means. nih.gov

Lithiation-Trapping: Diastereoselective lithiation of an N-Boc protected piperidine followed by trapping with an electrophile (e.g., methylation) can be used to synthesize specific trans-piperidine isomers that may not be accessible through other routes. whiterose.ac.uk

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry to reduce environmental impact and improve safety and efficiency. nih.govresearchgate.netunibo.it

For the synthesis of piperidine derivatives, several green approaches are being implemented:

Use of Greener Solvents: Utilizing water as a solvent is a key green strategy. In one iridium-catalyzed stereoselective synthesis, water was shown to prevent the racemization of enantioenriched substrates. nih.gov Water can also mediate intramolecular cyclization reactions. nih.gov

Atom Economy: One-pot multicomponent reactions are highly desirable as they improve atom economy and reduce waste from intermediate purification steps. The synthesis of polysubstituted tetrahydropyridines from anilines, aldehydes, and β-keto esters is an example of a highly atom-economic process. researchgate.net

Biocatalysis: As mentioned previously, the use of enzymes like ω-transaminases represents a significant advancement in green chemistry. beilstein-journals.org These reactions are performed in aqueous media under mild conditions, avoiding the need for heavy metal catalysts and harsh reagents. beilstein-journals.orggoogle.com

Alternative Reagents: Efforts have been made to replace hazardous reagents. For example, 3-(diethylamino)propylamine (B94944) (DEAPA) has been identified as a viable and greener alternative to piperidine for Fmoc deprotection in solid-phase peptide synthesis. rsc.org While this concerns piperidine as a reagent, it reflects the broader trend towards more sustainable chemical practices. unibo.it

Flow Chemistry: The use of flow microreactors for synthesis, such as in electroreductive cyclization, can lead to safer, more efficient, and scalable processes compared to traditional batch reactions. nih.gov

By integrating these principles, the synthesis of this compound and its analogs can be achieved not only with high precision and stereochemical control but also with a reduced environmental footprint.

Solvent-Free or Aqueous Medium Syntheses

The reduction of organic solvent use is a primary goal in green chemistry. Syntheses conducted in aqueous media or under solvent-free conditions not only minimize environmental impact but can also offer unique reactivity and selectivity. Biocatalysis, in particular, has emerged as a powerful tool for performing complex transformations in aqueous environments.

Recent advancements have demonstrated the use of enzyme-based systems for the stereoselective synthesis of 3-aminopiperidine derivatives. rsc.org One notable approach combines a galactose oxidase (GOase) and an imine reductase (IRED) in a one-pot enzymatic cascade. rsc.org This method successfully converts N-Cbz-protected L-lysinol to L-3-N-Cbz-aminopiperidine in an aqueous sodium phosphate (B84403) (NaPi) buffer at a pH of 7.5. rsc.org This biocatalytic strategy operates under ambient conditions and leverages a feedstock derived from bio-renewable amino acids, highlighting its green credentials. rsc.org The one-pot nature of the cascade is critical as it prevents the racemization of labile intermediates, ensuring high enantiopurity of the final product. rsc.org

Similarly, transaminase enzymes are employed to produce enantiomerically pure (R)-3-aminopiperidine from a nitrogen-protected 3-piperidone precursor. google.com This method is lauded for being environmentally friendly and suitable for large-scale industrial application. google.com Another innovative biocatalytic approach involves the use of Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic halloysite (B83129) nanotubes. rsc.org This reusable catalyst facilitates a multicomponent reaction between benzaldehydes, anilines, and acetoacetate (B1235776) esters to produce highly substituted piperidine derivatives in excellent yields. rsc.org The efficiency of the immobilized enzyme was found to be superior to that of the pure enzyme in solution. rsc.org

In non-enzymatic aqueous synthesis, the use of readily available and low-cost reagents is key. For instance, in the synthesis of 3-amino-1-benzhydrylazetidine, a related nitrogenous heterocycle, 28% aqueous ammonium (B1175870) hydroxide (B78521) serves as an effective and scalable aminating agent when used in a high-pressure reactor, replacing the less practical 7N methanolic ammonia. researchgate.net

Table 1: Examples of Aqueous or Biocatalytic Syntheses for Piperidine Analogs

Methodology Key Reagents/Catalysts Medium Key Findings/Advantages Reference One-Pot Enzyme Cascade Galactose Oxidase (GOase), Imine Reductase (IRED) Aqueous NaPi buffer (pH 7.5) Synthesizes enantiopure Cbz-protected L-3-aminopiperidine from a renewable feedstock; avoids racemization. rsc.org Transaminase Reaction Transaminase, Amino Donor Aqueous System Green, simple, and efficient route for producing (R)-3-aminopiperidine, suitable for industrial scale. nih.gov Immobilized Lipase MCR Candida antarctica lipase B (CALB) on magnetic nanotubes Solvent-free or minimal solvent First biocatalytic synthesis of piperidines via multicomponent reaction; catalyst is reusable for up to ten cycles with high yield. mdpi.com Chemo-enzymatic Synthesis Pseudomonas aeruginosa lipase (PAL), Ionic Liquid Toluene / [BMIM][BF4] Efficient synthesis of enantiopure (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol with high enantiomeric excess. researchgate.net Pressurized Amination Aqueous Ammonium Hydroxide (28%) Isopropanol/Water Low-cost, readily available reagent for amination; suitable for multi-kilogram scale production.

Atom Economy and Efficiency in Compound Synthesis

Atom economy is a foundational concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comnih.gov Traditional multi-step syntheses for complex molecules like piperidine derivatives often suffer from poor atom economy due to the use of stoichiometric reagents and protecting groups, which generate significant waste. nih.govniscpr.res.in

Improving atom economy involves designing synthetic routes that favor catalytic processes over stoichiometric ones and minimize intermediate steps. rsc.orgrsc.org Catalytic hydrogenation of pyridine derivatives to form piperidines is a prime example of an atom-economical approach. mdpi.com This method adds hydrogen atoms across the ring with no other byproducts, representing a significant improvement over classical reduction methods that generate substantial waste. mdpi.com Similarly, the enzymatic syntheses discussed previously are highly atom-efficient as the enzymes act catalytically, and the reactions often proceed without the need for protecting groups that would later be removed. rsc.orggoogle.com

The development of the BHC Company's synthesis for ibuprofen (B1674241) is a landmark case study in the application of atom economy. rsc.org By redesigning the synthesis from a six-step process to a three-step catalytic process, the atom economy was increased from a poor 32-40% to an impressive 77%. rsc.org This shift not only drastically reduced waste but also improved economic efficiency. rsc.org Applying this philosophy to the synthesis of this compound and its analogs necessitates a move away from multi-step routes involving stoichiometric reagents toward more streamlined, catalytic pathways.

Table 2: Intrinsic Atom Economy of Common Reaction Types

Reaction Class Description Theoretical Atom Economy Example Reference Addition Reactants combine to form a single product with no other byproducts. 100% Catalytic Hydrogenation [9, 17] Rearrangement A molecule's structure is reorganized to form an isomer. 100% Claisen Rearrangement [11, 15] Substitution A functional group is replaced by another, generating a leaving group. <100% Williamson Ether Synthesis [9, 11] Elimination A molecule splits into two or more smaller molecules. <100% Dehydration of an Alcohol researchgate.net

Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis

Flow chemistry has emerged as a transformative technology for the synthesis of organic molecules, particularly active pharmaceutical ingredients (APIs). nih.govtue.nl By moving reactions from traditional batch reactors to continuous flow systems, chemists can achieve superior control over parameters like temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. syrris.jp This approach is particularly advantageous for handling hazardous reagents, managing highly exothermic reactions, and enabling scalability from the lab to industrial production. nih.govmdpi.com

The synthesis of complex heterocyclic structures is well-suited to flow chemistry. Multi-step syntheses can be integrated into a single, continuous sequence by using packed columns containing immobilized reagents, catalysts, or scavengers. syrris.jp This "plug-and-play" approach streamlines the process, eliminates the need for manual workup and purification of intermediates, and significantly reduces production time. syrris.jp For example, the natural product (±)-oxomaritidine was synthesized via a seven-step sequence in a continuous flow system, demonstrating the power of this technology for complex molecular assembly. syrris.jp

In the context of piperidine analogs, flow chemistry can be applied to key reaction steps. A study on the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, an intermediate in drug synthesis, showed that a continuous-flow microreactor at 160 °C could produce the equivalent of more than five batch reactors operating at 120 °C. researchgate.net For the synthesis of APIs, entire multi-step batch processes are being successfully converted into more efficient one-flow systems. tue.nl These systems can incorporate in-line extractions and purifications to deliver the final API with high purity. tue.nl The application of flow chemistry to the synthesis of this compound could involve, for instance, a catalytic hydrogenation of a pyridine precursor in one module, followed by an N-alkylation reaction in a subsequent heated microreactor, creating a highly efficient and automated production line. nih.govresearchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis for a Pharmaceutical Intermediate

Parameter Batch Process Continuous Flow Process Reference Compound 2-[Methyl(pyridin-2-yl)amino]ethanol nih.gov Temperature 120 °C / 140 °C 120 °C to 160 °C Yield 73.3% (at 60 °C for a related step) 61.8% (at 160 °C) Key Advantage Simpler initial setup. Significantly higher throughput; superior heat and mass transfer; enhanced safety. Compound Lomustine Process Two separate batch reactions. Two-step one-flow system with in-line extraction. Yield Variable; challenges with reagent compatibility. 63% overall yield. Key Advantage Traditional, well-understood method. Avoided side reactions by removing intermediate; improved overall yield and process control.

Aminopiperidine Reactivity: Pathways and Transformations

The presence of two amine functionalities and a hydroxyl group on the this compound scaffold allows for a diverse range of chemical transformations. The relative reactivity of these sites is highly dependent on the reaction conditions and the nature of the electrophile.

Nucleophilic Reactivity of the Amine Functionality

Amines are well-established nucleophiles due to the lone pair of electrons on the nitrogen atom. masterorganicchemistry.comlibretexts.org In this compound, both the endocyclic (piperidine) and exocyclic (amino) nitrogen atoms can participate in nucleophilic reactions. Generally, the nucleophilicity of amines correlates with their basicity, with secondary amines often being more nucleophilic than primary amines. masterorganicchemistry.com This suggests that the piperidine nitrogen might be the more reactive of the two.

The amine groups can react with a variety of electrophiles:

Alkyl Halides: Reaction with alkyl halides can lead to N-alkylation. This reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com

Epoxides: Amines can open epoxide rings in a nucleophilic ring-opening reaction. This process is also typically an SN2-type reaction, with the amine attacking one of the epoxide carbons. youtube.com

Carbonyl Compounds: Amines readily react with aldehydes and ketones to form carbinolamines, which can then dehydrate to form imines (from primary amines) or enamines (from secondary amines). youtube.com With carboxylic acid derivatives like acyl chlorides, amines form amides. youtube.com

The formation of N-aminopiperidine from piperidine and hydroxylamine-O-sulfonic acid has been studied and follows a second-order kinetic model, consistent with an SN2 mechanism. researchgate.net A competing side reaction is the oxidation of the newly formed N-aminopiperidine by the hydroxylamine-O-sulfonic acid. researchgate.net Similarly, the reaction of piperidine with monochloramine to form N-aminopiperidine also occurs, with the rate constant determined to be 5.6 x 10⁻² M⁻¹ s⁻¹ at 25°C. researchgate.netcatalysis.ru

A study on the derivatization of chiral carboxylic acids utilized (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine, a related compound, showcasing the nucleophilic nature of the 3-amino group in forming amide bonds. elsevierpure.com

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in this compound introduces another site for chemical modification. While alcohols are generally less nucleophilic than amines, they can be transformed under specific conditions. nih.gov

Common reactions of the hydroxyl group include:

O-Acylation: In the presence of an acylating agent and often a base to deprotonate the alcohol, an ester can be formed.

O-Alkylation: Conversion to an alkoxide with a strong base allows for reaction with alkyl halides to form ethers.

Oxidation: Primary alcohols can be oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions at the adjacent carbon.

The chemoselective transformation of hydroxyl groups in the presence of more nucleophilic amines is a significant challenge in organic synthesis. nih.gov Often, protection of the amine functionalities is required before carrying out reactions at the hydroxyl center. nih.gov However, specific reagents and conditions can promote selective reactions. For instance, the oxophilic nature of silicon allows for the selective formation of silyl (B83357) ethers from alcohols. nih.gov

Stereoelectronic Effects on Reaction Outcomes

The conformation of the piperidine ring and the spatial orientation of its substituents can significantly influence the reactivity of this compound. Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the stability of different conformations and the transition states of reactions. beilstein-journals.orgresearchgate.net

The piperidine ring typically adopts a chair conformation. wikipedia.org Substituents can occupy either axial or equatorial positions. The preference for one position over the other is influenced by steric and stereoelectronic factors. For example, the anomeric effect describes the preference of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane-like ring for the axial orientation. beilstein-journals.org

Studies on hydroxylated piperidines have shown that the orientation of a hydroxyl group (axial vs. equatorial) affects the basicity of the piperidine nitrogen. chempedia.info An equatorial hydroxyl group is more electron-withdrawing than an axial one, thus decreasing the basicity of the amine. chempedia.info These electronic effects can modulate the nucleophilicity of the nitrogen atoms in this compound and influence the rates and pathways of its reactions.

Derivatization Strategies for Functional Group Manipulation

The presence of multiple reactive sites in this compound necessitates the use of selective derivatization strategies to achieve desired chemical modifications. These strategies often involve the use of protecting groups or the exploitation of the inherent reactivity differences between the functional groups.

Selective Functionalization of Amine and Hydroxyl Centers

The selective functionalization of either the amine or hydroxyl groups is a common requirement in the synthesis of complex molecules containing the aminopiperidine scaffold.

Amine Functionalization: Due to the higher nucleophilicity of the amine groups compared to the hydroxyl group, selective N-functionalization can often be achieved without protecting the alcohol. Reactions such as acylation, sulfonylation, and reductive amination can be performed selectively at the nitrogen centers. The choice of reaction conditions and reagents can sometimes allow for differentiation between the endocyclic and exocyclic amines, although this can be challenging. Protecting groups such as tert-butyloxycarbonyl (Boc) are commonly used to temporarily block one of the amine functionalities while the other is being modified. d-nb.infonih.govresearchgate.net

For example, in the synthesis of analogues of methylphenidate, the choice of the N-protecting group on the piperidine ring controlled the site-selectivity of rhodium-catalyzed C-H functionalization. d-nb.infonih.govresearchgate.netnih.gov

Hydroxyl Functionalization: To selectively functionalize the hydroxyl group, the more reactive amine groups typically need to be protected first. Once protected, the hydroxyl group can undergo various transformations as previously discussed (see section 3.1.2). After the desired modification, the protecting groups on the amines can be removed.

A study on the derivatization of 2- and 3-hydroxyl fatty acids employed a reagent, 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI), to selectively react with the hydroxyl groups, enabling their identification by mass spectrometry. researchgate.net While this is not a direct derivatization of the title compound, it highlights a strategy for targeting hydroxyl groups.

Ring Transformations and Rearrangements of the Piperidine Moiety

The piperidine ring itself can be the subject of chemical transformations, leading to novel molecular scaffolds.

Ring-Opening Reactions: Under certain conditions, the piperidine ring can be opened. For instance, N-substituted piperidines can undergo ring-opening reactions through photooxidation. researchgate.net Oxidative cleavage of the piperidine ring in certain derivatives has been achieved using visible light and a photosensitizer. researchgate.net

Ring-Expansion Reactions: Piperidine derivatives can be synthesized through ring-expansion reactions of smaller rings, such as pyrrolidines. researchgate.net Conversely, it is conceivable that under specific rearrangement conditions, the piperidine ring in this compound could undergo contraction, although this is less common.

Ring-Closing Reactions: While not a transformation of a pre-existing piperidine ring, it's relevant to note that piperidine scaffolds can be constructed via ring-closing reactions. For example, oxidative cleavage of a cyclopentene (B43876) followed by reductive amination with a primary amine can lead to the formation of a piperidine ring. nih.gov This demonstrates a method for constructing the core piperidine structure that could be adapted for the synthesis of derivatives.

The functionalization of piperidine derivatives is a broad and active area of research, with numerous methods being developed for the selective modification of the piperidine scaffold. researchgate.netnih.gov

Interactive Data Table of Research Findings

| Reaction Type | Reactants | Key Findings | Reference |

| N-Amination | Piperidine, Hydroxylamine-O-Sulfonic Acid | Follows SN2 mechanism; side reaction is oxidation of the product. | researchgate.net |

| N-Amination | Piperidine, Monochloramine | Rate constant k₁ = 5.6 x 10⁻² M⁻¹ s⁻¹ at 25°C. | researchgate.netcatalysis.ru |

| C-H Functionalization | N-Boc-piperidine, Rhodium catalyst | Site selectivity is controlled by the catalyst and protecting group. | d-nb.infonih.govresearchgate.netnih.gov |

| Ring Opening | N-Arylamino-piperidines | Selective conversion to aminoaldehydes via photooxidation. | researchgate.net |

| Ring Formation | Substituted cyclopentenes, Chiral primary amines | Piperidine ring formed via oxidative cleavage and reductive amination. | nih.gov |

| Amide Formation | (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine, Chiral carboxylic acids | Derivatization for enantiomeric separation and MS detection. | elsevierpure.com |

Catalytic Transformations Utilizing or Involving the Compound

While direct experimental studies on the catalytic applications of this compound are not extensively documented in publicly available literature, its molecular architecture, which combines a secondary amine, a primary amine, and a primary alcohol, suggests its potential as a versatile ligand in metal-catalyzed reactions and as an organocatalyst.

The presence of nitrogen and oxygen atoms with lone pairs of electrons makes this compound a promising candidate as a ligand for various transition metals used in coupling reactions. Chiral β-amino alcohols, a class of compounds to which this compound belongs, have been successfully employed as ligands in a range of metal-catalyzed asymmetric reactions. mdpi.comrsc.org These ligands can coordinate with a metal center through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring, which can create a well-defined and rigid chiral environment around the metal.

One of the most significant applications of chiral β-amino alcohols is in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines. mdpi.com For instance, the ruthenium complex formed from [RuCl₂(p-cymene)]₂ and a chiral β-amino alcohol like (1S,2R)-1-amino-2-indanol has proven to be an effective catalyst for the ATH of N-(diphenylphosphinyl)imines, yielding chiral amines with high enantiomeric excess. mdpi.com The rigidity of the ligand's backbone is crucial for achieving high enantioselectivity. Given the piperidine ring in this compound, it can be inferred that it would also form a rigid complex, potentially leading to good stereochemical control.

Another area where chiral amino alcohols excel as ligands is in the enantioselective addition of organozinc reagents to aldehydes. rsc.org The reaction between diethylzinc (B1219324) and various aldehydes, catalyzed by a chiral amino alcohol, can produce chiral secondary alcohols with high yields and enantioselectivities. The catalyst's effectiveness is often fine-tuned by modifying its structure. rsc.org The bifunctional nature of this compound, with its two amine groups and one hydroxyl group, could offer multiple coordination sites, potentially leading to unique reactivity and selectivity profiles in such transformations.

The table below summarizes representative results from studies using chiral amino alcohol ligands in metal-catalyzed reactions, illustrating the potential efficacy of compounds like this compound.

Table 1: Performance of Chiral Amino Alcohol Ligands in Metal-Catalyzed Asymmetric Synthesis

| Reaction Type | Catalyst/Ligand | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol | N-phosphinyl ketimines | High | up to 82 | mdpi.com |

The field of organocatalysis, which utilizes small organic molecules as catalysts, has grown exponentially, offering a metal-free alternative for the synthesis of chiral compounds. Chiral amines and amino alcohols are prominent classes of organocatalysts. The 3-aminopiperidine moiety within this compound is a key structural feature found in many potent organocatalysts. These catalysts often operate through the formation of transient enamines or iminium ions with carbonyl substrates.

While specific organocatalytic applications of this compound have not been reported, its structural components are present in well-established organocatalysts. For instance, derivatives of 3-aminopiperidine have been explored as catalysts. The presence of the primary amine allows for the formation of enamines, while the adjacent chiral center can effectively control the stereochemical outcome of subsequent reactions, such as Michael additions or aldol (B89426) reactions. The hydroxyethyl (B10761427) group could also participate in catalysis through hydrogen bonding, further directing the stereoselectivity.

Research has shown that piperidine derivatives are effective in promoting various organic transformations. nih.gov The development of enantiopure 3-substituted piperidines is an active area of research due to their prevalence in bioactive molecules. acs.orgniscpr.res.in Synthetic routes to these compounds often involve catalytic methods, highlighting the importance of the piperidine scaffold in asymmetric synthesis. rsc.org

Studies of Reaction Kinetics and Thermodynamic Profiles

Detailed kinetic and thermodynamic studies are essential for understanding the mechanism of a catalytic reaction and for optimizing reaction conditions. For the catalytic systems involving this compound, such studies would be crucial to elucidate its role as a ligand or organocatalyst.

As of now, there is no specific literature detailing the reaction kinetics or thermodynamic profiles of reactions catalyzed by this compound. However, general methodologies for studying the kinetics of similar catalytic reactions are well-established. For metal-catalyzed reactions, techniques such as in-situ NMR spectroscopy and stopped-flow techniques can be used to monitor the concentration of reactants, intermediates, and products over time. This data allows for the determination of reaction orders, rate constants, and the activation parameters (enthalpy and entropy of activation), which provide insights into the transition state of the rate-determining step.

For instance, kinetic analysis of iridium-catalyzed C-H borylation reactions has provided valuable information on the mechanism and the factors controlling enantioselectivity. acs.org Similarly, studies on the hydrolysis of amino acid esters catalyzed by metal complexes have elucidated the role of the metal in activating the substrate. researchgate.net

In the context of organocatalysis, kinetic studies can help to distinguish between different proposed catalytic cycles, such as the enamine or iminium ion pathways. The thermodynamic profile of a reaction, including the relative energies of intermediates and transition states, can be investigated using computational methods, such as density functional theory (DFT), in conjunction with experimental data. These theoretical studies can provide a detailed picture of the reaction mechanism at the molecular level.

While direct experimental data for this compound is lacking, the principles derived from studies of related chiral amino alcohols and aminopiperidine derivatives strongly suggest its potential as a valuable catalyst in both metal-catalyzed and organocatalytic reactions. Future research in this area would be beneficial to fully explore its catalytic capabilities.

Role As a Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Heterocyclic Scaffolds

The distinct reactivity of the three functional groups—the primary amine, the secondary amine within the piperidine (B6355638) ring, and the terminal hydroxyl group—makes 2-(3-aminopiperidin-1-yl)ethan-1-ol an ideal starting point for constructing complex heterocyclic frameworks. These groups can be selectively functionalized to build new rings, leading to fused, bridged, and polycyclic systems.

The spatial arrangement of the amino and hydroxyl groups in this compound facilitates the creation of fused and bridged heterocyclic structures through intramolecular reactions. For example, the primary amine at C-3 and the N-ethanol side chain can be involved in cyclization reactions to form piperazine-like fused systems. By reacting the primary amine with an appropriate bifunctional reagent, it is possible to form a new ring that incorporates the C-3 and N-1 positions of the original piperidine. This approach is valuable for creating rigid scaffolds that are of interest in medicinal chemistry for mimicking peptide turns or presenting pharmacophores in a defined orientation.

Bridged systems can be conceptualized through reactions that connect the N-1 and C-3 positions with a new chain of atoms. While specific examples for this exact molecule are not prevalent in the literature, the principle is well-established with similar diamine systems.

The sequential and controlled reaction of the functional groups of this compound is a key strategy for assembling complex polycyclic architectures. For instance, the primary amine can be used as a nucleophile to form an initial heterocyclic ring, such as a pyrimidine (B1678525) or a pyrazole. The remaining functional groups on the piperidine scaffold, including the ring nitrogen and the hydroxyl group, can then be used in subsequent cyclization steps to build additional rings. This modular approach allows for the systematic construction of intricate, three-dimensional molecules. The inherent chirality of the 3-aminopiperidine core is crucial, as it can direct the stereochemistry of these subsequent transformations, leading to enantiomerically pure polycyclic products.

Applications in the Construction of Functional Organic Materials

The unique chemical and structural features of this compound make it a promising monomer for the synthesis of functional organic materials, such as polymers and supramolecular assemblies.

In polymer science, the difunctional nature of the primary amine and the hydroxyl group allows this compound to act as a monomer in step-growth polymerization. It can be incorporated into various polymers, including:

Polyamides: By reacting with dicarboxylic acids or their derivatives.

Polyurethanes: Through reaction with diisocyanates.

Polyesters: By condensation with dicarboxylic acids, where the hydroxyl group forms an ester linkage.

The piperidine ring, incorporated as a pendant group or within the polymer backbone, imparts specific properties such as increased rigidity, altered solubility, and a basic character that can be used for applications like CO2 capture or as a support for catalysts. A patent for poly(aryl piperidinium) polymers highlights the use of piperidine-functionalized monomers to create materials for hydroxide (B78521) exchange membranes, which benefit from the alkaline stability of the piperidinium (B107235) cation. google.com While not specifically using this compound, this demonstrates the potential of incorporating such piperidine scaffolds into high-performance polymers. google.com

| Polymer Type | Potential Co-monomer | Key Linkage | Potential Application |

| Polyamide | Adipoyl chloride | Amide | Specialty fibers, films |

| Polyurethane | Toluene diisocyanate | Urethane | Foams, elastomers |

| Polyester | Terephthalic acid | Ester | Resins, coatings |

This table presents potential polymerization reactions based on the functional groups of this compound.

The hydrogen-bonding capabilities of the amine and hydroxyl groups, coupled with the defined stereochemistry of the piperidine ring, make this compound an excellent candidate for building supramolecular structures. These non-covalent interactions can direct the self-assembly of molecules into well-ordered, higher-level architectures like gels, liquid crystals, or molecular capsules. The primary amine and hydroxyl group can act as hydrogen bond donors, while the piperidine nitrogen can act as an acceptor. This allows for the formation of extensive hydrogen-bonding networks, which are fundamental to creating stable supramolecular systems.

Chiral Auxiliary and Ligand Development from this compound Scaffolds

The chiral nature of this compound makes it a highly valuable scaffold for applications in asymmetric synthesis, particularly for the development of chiral auxiliaries and ligands. The (R)- and (S)-enantiomers of 3-aminopiperidine are crucial building blocks for many biologically active compounds, including inhibitors of dipeptidyl peptidase IV (DPP-IV) used in antidiabetic drugs. beilstein-journals.org

The development of chiral ligands from this scaffold involves the derivatization of its functional groups. The primary amine and the piperidine nitrogen can be functionalized to coordinate with various transition metals (e.g., rhodium, iridium, copper), creating catalysts for asymmetric reactions. For example, the primary amine can be converted into a Schiff base, an amide, or a phosphinamine, while the N-ethanol group can also be modified to fine-tune the steric and electronic properties of the resulting ligand. Research into rigidified tripodal chiral ligands based on piperidine analogues has shown their effectiveness in the asymmetric recognition of amino compounds, demonstrating the principle of using such scaffolds to create specific chiral environments. nih.gov

| Ligand Class | Metal | Asymmetric Reaction |

| P,N-Ligands | Rhodium, Iridium | Hydrogenation |

| N,N-Ligands | Copper, Palladium | Allylic Alkylation |

| N,N,O-Ligands | Ruthenium | Transfer Hydrogenation |

This table illustrates the potential applications of chiral ligands derived from the this compound scaffold in asymmetric catalysis.

The synthesis of peptide analogues based on a 3-aminopiperidine core has yielded effective and specific inhibitors for bacterial proteases, underscoring the utility of this chiral scaffold in designing bioactive molecules. nih.gov This body of work on related 3-aminopiperidine derivatives strongly supports the potential of this compound as a foundational element for new generations of chiral ligands and catalysts.

Computational and Theoretical Investigations Pertaining to 2 3 Aminopiperidin 1 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties, reactivity, and stability of a molecule. These methods solve the Schrödinger equation to provide insights into electron distribution and energy levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 2-(3-Aminopiperidin-1-yl)ethan-1-ol, DFT calculations would typically be employed to determine a variety of electronic and geometric properties. These calculations could predict optimized molecular geometry, bond lengths, and bond angles.

Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. A smaller gap generally indicates higher reactivity. Other properties that could be investigated include the molecular electrostatic potential (MEP), which identifies regions of positive and negative charge, offering clues about how the molecule might interact with other chemical species. While general DFT studies have been performed on various piperidine (B6355638) derivatives, specific HOMO-LUMO gap values and detailed MEP maps for this compound are not available in the published literature.

Conformational Analysis and Energy Landscapes

The flexible nature of the piperidine ring and the side chain in this compound means that it can exist in multiple conformations. Conformational analysis is essential for identifying the most stable three-dimensional structures of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its movements and interactions with its environment. This is achieved by solving Newton's equations of motion for the atoms in the system.

Intermolecular Interactions and Solvation Effects

MD simulations are particularly useful for studying how a molecule like this compound interacts with solvent molecules, such as water. These simulations can provide detailed information about the formation of hydrogen bonds between the amino and hydroxyl groups of the molecule and the surrounding solvent. The arrangement of solvent molecules around the solute, known as the solvation shell, can be characterized, and properties such as the radial distribution function can be calculated to quantify these interactions. Understanding solvation is crucial as it can significantly affect the molecule's conformation, reactivity, and properties. Without specific MD studies on this compound, a detailed analysis of its solvation behavior remains speculative.

Reaction Pathway Prediction and Transition State Analysis

Computational methods can also be used to explore potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate the transition state structures, and calculate the activation energies. This information is invaluable for understanding reaction mechanisms and predicting reaction rates. For instance, the reactivity of the amino and hydroxyl groups could be investigated in various chemical transformations. However, no specific studies predicting reaction pathways or analyzing transition states for this particular molecule are currently available.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical properties or chemical reactivity. This is typically done by calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecule. These descriptors are then used to build a statistical model that can predict the property or reactivity of interest for other, similar molecules.

For a series of related piperidine compounds, a QSPR model could be developed to predict properties like boiling point, solubility, or partition coefficient. Similarly, a QSRR model could predict reaction rates or equilibrium constants. While QSAR (Quantitative Structure-Activity Relationship) studies, which are closely related to QSPR/QSRR, have been conducted on various classes of piperidine derivatives for drug design purposes, no specific QSPR or QSRR studies focusing on this compound have been identified in the scientific literature.

Development of Computational Descriptors for Reactivity

Table 1: Key Computational Descriptors for Reactivity Analysis

| Descriptor | Description | Predicted Information for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons (nucleophilicity). | The nitrogen atoms of the amino and piperidinyl groups, as well as the oxygen of the hydroxyl group, would be expected to contribute significantly to the HOMO, indicating these are likely sites for electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons (electrophilicity). | The distribution of the LUMO would indicate the most likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity. | This value would provide a measure of the chemical stability of the molecule. |

| Mulliken Atomic Charges | Distribution of electron density among the atoms in the molecule. | Negative charges would be expected to be localized on the nitrogen and oxygen atoms, confirming their nucleophilic character. Positive charges would highlight potential electrophilic sites. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. It visually indicates regions of positive and negative potential. | Red/yellow regions would indicate electron-rich areas (nucleophilic sites) around the nitrogen and oxygen atoms. Blue regions would indicate electron-poor areas (electrophilic sites). |

| Global Hardness (η) | A measure of the resistance to change in electron distribution. Calculated from HOMO and LUMO energies. | A lower value of hardness would suggest higher reactivity. |

| Global Softness (S) | The reciprocal of global hardness. A higher value indicates greater reactivity. | This would provide a quantitative measure of the molecule's polarizability and reactivity. |

| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. | This index would quantify the electrophilic nature of the molecule as a whole. |

The calculation of these descriptors would involve geometry optimization of the this compound structure, followed by frequency calculations to ensure a true energy minimum. Various levels of theory and basis sets (e.g., B3LYP/6-31G*) would be employed to achieve a balance between computational cost and accuracy.

Predictive Modeling of Chemical Transformations

Predictive modeling of chemical transformations for this compound would utilize the computational descriptors derived in the previous section to forecast its behavior in various reactions. This involves identifying potential reaction pathways, calculating activation energies, and determining the structures of transition states and products.

As with reactivity descriptors, specific predictive modeling studies for this compound are not found in the surveyed literature. The following outlines the general approach that would be taken:

Reaction Site Prediction: Based on the HOMO/LUMO distributions and MEP maps, the most probable sites for reactions such as alkylation, acylation, or oxidation would be identified. For instance, the lone pairs on the nitrogen and oxygen atoms make them prime targets for electrophiles.

Mechanism Elucidation: For a given reaction, computational methods can be used to map out the entire reaction mechanism. This involves locating the transition state structures that connect reactants to products.

Table 2: Hypothetical Predictive Modeling Scenarios

| Reaction Type | Predicted Transformation | Computational Insights |

| N-Acylation | Acylation of the primary amino group or the secondary piperidine nitrogen. | Calculation of activation barriers would predict the more favorable site of acylation. The primary amine is generally more nucleophilic and less sterically hindered, suggesting it would be the preferred site. |

| O-Alkylation | Alkylation of the hydroxyl group. | The relative nucleophilicity of the hydroxyl oxygen compared to the nitrogen atoms would be assessed to predict the likelihood of O-alkylation versus N-alkylation under different reaction conditions. |

| Oxidation | Oxidation of the hydroxyl group to an aldehyde or carboxylic acid, or oxidation of the nitrogen atoms. | The feasibility of different oxidation pathways would be evaluated by calculating the reaction energies with various oxidizing agents. |

Advanced Analytical Methodologies for Research on 2 3 Aminopiperidin 1 Yl Ethan 1 Ol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are indispensable for determining the molecular structure of "2-(3-Aminopiperidin-1-yl)ethan-1-ol" and its analogs. These techniques provide detailed information about the connectivity of atoms and the nature of functional groups within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including piperidine (B6355638) derivatives. optica.org While one-dimensional (1D) NMR provides fundamental information about the proton and carbon environments, two-dimensional (2D) NMR techniques are essential for unraveling more complex structures. ipb.pt

Detailed Research Findings:

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons. For instance, HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra reveal longer-range couplings (typically 2-3 bonds), which helps in piecing together the molecular skeleton. ipb.ptresearchgate.net

In the context of "this compound," 2D NMR would be used to:

Confirm the piperidine ring structure and the substitution pattern.

Assign the specific protons and carbons of the aminopiperidine and ethanol (B145695) moieties.

Determine the relative stereochemistry of substituents on the piperidine ring by analyzing nuclear Overhauser effect (NOE) correlations in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. ipb.pt

The increasing complexity of synthetic derivatives necessitates the use of these advanced 2D NMR techniques for unambiguous structure determination. ipb.pt The analysis of coupling constants (J-values) in high-resolution 1H NMR spectra can also provide valuable information about the conformation of the piperidine ring. nih.govwhiterose.ac.uk

Interactive Data Table: Representative 2D NMR Correlations for Structural Elucidation

| 2D NMR Technique | Type of Information Provided | Application to this compound |

| COSY | ¹H-¹H correlations (through-bond) | Identifies neighboring protons within the piperidine ring and the ethanol side chain. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbon atoms. |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Confirms the connection between the ethanol side chain and the nitrogen of the piperidine ring. |

| NOESY | ¹H-¹H correlations (through-space) | Determines the spatial proximity of protons, aiding in stereochemical assignments. ipb.pt |

Mass Spectrometry Techniques (e.g., HRMS, LC-MS) for Mechanistic Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula. nih.gov When coupled with liquid chromatography (LC-MS), it becomes an invaluable technique for analyzing complex mixtures and studying reaction mechanisms. nih.govresearchgate.net

Detailed Research Findings:

For "this compound," HRMS would confirm its elemental composition (C₇H₁₆N₂O). In mechanistic studies of its derivatives, LC-MS can be used to identify intermediates, byproducts, and final products in a reaction mixture. nih.govresearchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide structural information that can help to distinguish between isomers and elucidate the structure of unknown compounds. mdpi.com For example, LC-HRMS/MS has been effectively used to profile piperamides in various Piper species, demonstrating its capability in complex mixture analysis. nih.gov

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Information Obtained | Relevance to Research |

| HRMS | Exact mass measurement | Confirms the elemental composition and molecular formula. nih.gov |

| LC-MS | Separation and mass detection of components in a mixture | Allows for the analysis of reaction progress and purity of the compound. nih.govresearchgate.net |

| LC-MS/MS | Fragmentation patterns of selected ions | Provides structural details and helps in the identification of metabolites and degradation products. mdpi.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com These two techniques are often complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. sepscience.com

Detailed Research Findings:

For "this compound," IR and Raman spectroscopy would be used to identify key functional groups:

O-H stretch: A broad band in the IR spectrum, typically around 3300-3500 cm⁻¹, indicates the presence of the alcohol group. mdpi.com

N-H stretch: The primary amine group will show characteristic stretching vibrations in the same region, often as a doublet. nih.gov

C-N stretch: These vibrations appear in the fingerprint region of the spectrum.

C-H stretch: Aliphatic C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. mdpi.com

Comparing the spectra of starting materials and products allows for the monitoring of reaction progress. For instance, the disappearance of a ketone stretch and the appearance of an O-H stretch would indicate the reduction of a ketone to an alcohol. The analysis of vibrational spectra is often supported by computational methods, such as Density Functional Theory (DFT), to predict vibrational frequencies and aid in their assignment. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| O-H (alcohol) | 3300-3500 (broad) | IR mdpi.com |

| N-H (primary amine) | 3300-3500 (sharp, often a doublet) | IR, Raman nih.gov |

| C-H (aliphatic) | 2850-3000 | IR, Raman mdpi.com |

| C-N | 1000-1250 | IR, Raman |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture, which is crucial for assessing the purity of "this compound" and for determining the enantiomeric excess of its chiral derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. researchgate.net Method development in HPLC involves optimizing various parameters to achieve the desired separation.

Detailed Research Findings:

For the analysis of "this compound" and its derivatives, reversed-phase HPLC is a common choice. The development of a robust HPLC method would involve the selection of an appropriate column (e.g., C18), mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid), flow rate, and detector wavelength. researchgate.netresearchgate.net

For chiral compounds, specialized chiral stationary phases (CSPs) are used to separate enantiomers. scas.co.jp The determination of enantiomeric excess (e.e.) is critical in the synthesis of chiral molecules. Chiral HPLC methods can be developed to separate the enantiomers of "this compound" if it is present as a racemic mixture. utwente.nl This often involves derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column or direct separation on a chiral column. oup.com

Interactive Data Table: HPLC Method Parameters for Analysis

| Parameter | Typical Conditions for Piperidine Derivatives | Purpose |

| Column | C18 or Chiral Stationary Phase (CSP) researchgate.netscas.co.jp | Separation based on polarity or chirality. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier researchgate.net | Elution of the analyte from the column. |

| Detector | UV-Vis or Mass Spectrometer (MS) | Detection and quantification of the analyte. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences resolution and analysis time. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. google.com For non-volatile compounds like "this compound," derivatization is often required to increase their volatility.

Detailed Research Findings:

Amino alcohols can be converted into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or trifluoroacetyl (TFA) amides, prior to GC analysis. nih.gov The choice of derivatizing agent depends on the specific functional groups present in the molecule. The development of a GC method involves selecting the appropriate column (capillary columns with various stationary phases are common), temperature program, and detector (such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)). google.comnih.gov

GC can be used for purity assessment and, with a chiral stationary phase, for the determination of enantiomeric excess. The high resolution of capillary GC columns allows for the separation of closely related impurities.

Interactive Data Table: GC Method Considerations for Volatile Derivatives

| Parameter | Consideration for Amino Alcohol Analysis | Purpose |

| Derivatization | Silylation or acylation to increase volatility. nih.gov | Enables analysis of non-volatile compounds by GC. |

| Column | Capillary column with a suitable stationary phase (e.g., polysiloxane-based). nih.gov | Separation of volatile derivatives. |

| Temperature Program | Ramped temperature profile. | Optimizes the separation of compounds with different boiling points. |

| Detector | FID or MS google.com | Universal detection (FID) or identification based on mass-to-charge ratio (MS). |

Chiral Separation Techniques

The separation of enantiomers, a process known as chiral resolution, is critical in the study of chiral molecules like this compound, as different enantiomers can exhibit distinct biological activities. wikipedia.org Common strategies for separating racemic mixtures include crystallization of diastereomeric salts and chiral chromatography. wikipedia.orgnih.gov

Diastereomeric Salt Crystallization

One of the most established methods for chiral resolution on a larger scale is the formation of diastereomeric salts. wikipedia.orgnih.gov This technique involves reacting the racemic base, such as 3-aminopiperidine, with a chiral acid resolving agent. wikipedia.org The resulting diastereomers possess different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization. nih.govgoogle.com

For the core structure, 3-aminopiperidine, a variety of resolving agents can be screened to find one that produces suitable diastereomeric salt crystals. google.com The choice of solvent is crucial and should effectively dissolve both the racemate and the resolving agent; ethanol and methanol are often preferred. google.com The desired enantiomer is then recovered from the crystallized diastereomeric salt. wikipedia.org For instance, to obtain (R)-3-aminopiperidine, dibenzoyl-D-tartaric acid is a preferred resolving agent, while dibenzoyl-L-tartaric acid is used to resolve the (S)-enantiomer. google.com

| Desired Enantiomer | Resolving Agent | Preferred Solvent | Reference |

|---|---|---|---|

| (R)-3-aminopiperidine | Dibenzoyl-D-tartaric acid | Ethanol or Methanol | google.com |

| (S)-3-aminopiperidine | Dibenzoyl-L-tartaric acid | Ethanol or Methanol | google.com |

Chiral High-Performance Liquid Chromatography (HPLC)

For analytical and preparative scale separations, chiral HPLC is a powerful technique. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.govnih.gov

Since the this compound molecule and its parent amine lack a strong chromophore for UV detection, a pre-column derivatization step is often necessary. nih.gov A study on the enantiomeric separation of piperidin-3-amine (B1201142) developed a method involving derivatization with p-toluenesulfonyl chloride (PTSC) to introduce a UV-active group. nih.gov The resulting sulfonamide diastereomers can then be separated and quantified. The validated method demonstrated good resolution (>4.0) between the enantiomers on a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine (B46881) in ethanol. nih.gov This approach provides a simple, precise, and accurate way to determine the enantiomeric purity of 3-aminopiperidine derivatives. nih.gov

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. It provides precise information on bond lengths, bond angles, and stereochemistry, which serves as the ultimate confirmation of a compound's structure. nih.govnih.gov The technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. nih.gov

While the specific crystal structure for this compound is not publicly documented, data from closely related derivatives illustrate the utility of this technique. For example, the crystal structure of a 3-aminopiperidine-based peptide analogue provides insight into the conformation and bonding within the piperidine ring. nih.gov Similarly, the analysis of enzyme-substrate complexes involving protected 3-aminopiperidine derivatives reveals key structural interactions within the active site. rsc.org In a law enforcement seizure, X-ray diffraction was used to definitively identify a confiscated powder as a synthetic cathinone (B1664624) derivative containing a pyrrolidine (B122466) ring, showcasing the technique's power in structural elucidation of unknown substances. nih.gov These examples underscore the importance of X-ray crystallography in confirming the absolute configuration and solid-state conformation of novel piperidine derivatives.

| Technique | Information Obtained | Application to Target Compound | Reference |

|---|---|---|---|

| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, absolute configuration, crystal packing. | Provides definitive proof of structure and stereochemistry for a crystalline form of this compound or its derivatives. | nih.govnih.gov |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-NMR) for Complex Mixture Analysis

The analysis of complex mixtures, such as those from reaction monitoring or metabolite identification, requires separation techniques coupled with information-rich detectors. Hyphenated techniques, which link a separation method with a spectroscopic method online, are ideal for this purpose. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jocpr.comchromatographyonline.com It is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds. For polar, non-volatile compounds like this compound, a chemical derivatization step is required to increase their volatility and thermal stability for GC analysis. nih.gov This process involves converting the polar amine and alcohol functional groups into less polar derivatives, such as trimethylsilyl (TMS) or pentafluoropropionyl (PFP) esters. nih.gov Once separated by the GC column, the components enter the mass spectrometer, which provides a mass spectrum that acts as a molecular "fingerprint," allowing for structural identification and confirmation. researchgate.netresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

LC-NMR directly couples HPLC with NMR spectroscopy, merging a powerful separation technique with the most powerful tool for structural elucidation. nih.goviosrphr.org This hyphenation allows for the separation of components in a complex mixture followed by their unequivocal structural characterization online. mdpi.com LC-NMR is particularly valuable for analyzing complex reaction outcomes, identifying impurities, or studying metabolites, as it can provide detailed structural information on compounds without the need for their prior isolation. nih.goviosrphr.org The technique can be operated in different modes, including on-flow (continuous measurement), stop-flow (flow is halted to acquire data for a specific peak), and via a solid-phase extraction interface (LC-SPE-NMR) to enhance sensitivity. mdpi.comnih.gov The application of LC-NMR to the analysis of reaction mixtures in the synthesis of this compound would enable the rapid identification of the main product, byproducts, and any unreacted starting materials in a single run. iosrphr.org

| Hyphenated Technique | Principle | Application in Context | Reference |

|---|---|---|---|

| GC-MS | Separates volatile compounds (or derivatives) and provides mass spectra for identification. | Identification of this compound and related volatile impurities after a derivatization step. | chromatographyonline.comnih.gov |

| LC-NMR | Separates compounds in the liquid phase and provides detailed NMR structural data for each component. | Analysis of complex reaction mixtures, identification of byproducts, and structural confirmation of non-volatile derivatives without isolation. | mdpi.comnih.gov |

Future Research Directions and Unexplored Avenues for 2 3 Aminopiperidin 1 Yl Ethan 1 Ol

Emerging Synthetic Strategies and Reagents

The development of efficient and stereoselective synthetic routes to 3-aminopiperidine derivatives is an area of continuous interest. rsc.org While traditional methods often rely on harsh reagents and lack precise chiral control, recent advancements in biocatalysis offer a greener and more efficient alternative. rsc.org

One promising approach involves the use of multi-enzyme cascades. For instance, a one-pot enzymatic cascade combining galactose oxidase (GOase) and imine reductase (IRED) has been successfully employed to synthesize enantiopure Cbz-protected L-3-aminopiperidine from amino alcohols derived from biorenewable sources. rsc.org This streamlined process not only operates under ambient conditions but also prevents the racemization of key intermediates, yielding products with high enantiopurity. rsc.org

Future research could focus on expanding the substrate scope of these enzymatic cascades and exploring other enzyme combinations to access a wider variety of substituted 3-aminopiperidine derivatives. Additionally, the development of novel reagents that can facilitate the selective functionalization of the different reactive sites on the 2-(3-Aminopiperidin-1-yl)ethan-1-ol molecule under mild conditions is a key area for investigation. This includes the exploration of new protecting group strategies to enable sequential modifications of the primary amine, secondary amine, and hydroxyl group.

Novel Reactivity Patterns and Unconventional Transformations